molecular formula C8H11NO2 B14648076 Ethyl 2-(cyanomethyl)but-2-enoate CAS No. 54244-77-8

Ethyl 2-(cyanomethyl)but-2-enoate

Cat. No.: B14648076
CAS No.: 54244-77-8
M. Wt: 153.18 g/mol
InChI Key: XBVRGXYOJPHDFH-UHFFFAOYSA-N
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Description

Ethyl 2-(cyanomethyl)but-2-enoate is an organic compound with the molecular formula C8H11NO2 It is a derivative of butenoic acid, featuring a cyano group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(cyanomethyl)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by esterification. The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the cyano group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(cyanomethyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

Ethyl 2-(cyanomethyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.

    Medicine: Research into its potential as a precursor for drug development is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Ethyl 2-(cyanomethyl)but-2-enoate can be compared with similar compounds such as ethyl 2-butenoate and ethyl 2-methylbut-2-enoate. While these compounds share structural similarities, the presence of the cyano group in this compound imparts unique reactivity and potential applications. The cyano group enhances its ability to participate in nucleophilic addition and substitution reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • Ethyl 2-butenoate
  • Ethyl 2-methylbut-2-enoate
  • Ethyl cyanoacetate

Properties

CAS No.

54244-77-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl 2-(cyanomethyl)but-2-enoate

InChI

InChI=1S/C8H11NO2/c1-3-7(5-6-9)8(10)11-4-2/h3H,4-5H2,1-2H3

InChI Key

XBVRGXYOJPHDFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)CC#N

Origin of Product

United States

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